molecular formula C7H9ClN2O B1384611 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol CAS No. 1394040-96-0

2-(1-Chloroethyl)-6-methylpyrimidin-4-ol

Cat. No.: B1384611
CAS No.: 1394040-96-0
M. Wt: 172.61 g/mol
InChI Key: DKGCWHLFPSBYOA-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-6-methylpyrimidin-4-ol is a pyrimidine-derivative chemical reagent designed for professional research and development applications. The pyrimidine moiety is a privileged scaffold in medicinal chemistry and drug discovery, serving as a fundamental building block in nucleic acids and numerous therapeutic agents . This specific compound, characterized by its chloromethyl and methyl substituents, is of significant interest for the synthesis of more complex molecules and for exploring structure-activity relationships. Pyrimidine-based compounds are extensively investigated for a wide spectrum of biological activities due to their prebiotic nature and integral role in cellular function . Research into analogous pyrimidine structures has demonstrated potential in developing compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Furthermore, substituted pyrimidines are key intermediates in the development of kinase inhibitors, which are a major focus in targeted cancer therapies . The structural features of this compound make it a valuable synthon for pharmaceutical chemistry, particularly in the construction of potential enzyme inhibitors and receptor modulators. Notice for Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable safety regulations.

Properties

IUPAC Name

2-(1-chloroethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-4-3-6(11)10-7(9-4)5(2)8/h3,5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGCWHLFPSBYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242385
Record name 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-96-0
Record name 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 6-methylpyrimidin-4-ol with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of 2-(1-Hydroxyethyl)-6-methylpyrimidin-4-ol.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological effects, making it a candidate for various therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrimidine compounds, including 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol, demonstrate potent anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase-2 (COX-2) activity effectively, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties : The compound has been associated with antimicrobial activities against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth and its potential use in developing new antibiotics .
  • Antioxidant Activity : The compound also shows promising antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of various pyrimidine derivatives, including this compound. The findings revealed that certain derivatives exhibited superior COX-2 inhibition compared to standard treatments. Notably, compounds with electron-donating substituents showed enhanced activity, suggesting structure-activity relationship (SAR) insights that could guide future drug design .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyrimidine derivatives. The study demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating its potential as a lead compound for antibiotic development. The mechanism of action was attributed to interference with bacterial cell wall synthesis .

Summary Table of Applications

ApplicationDescriptionReferences
Anti-inflammatoryInhibits COX-2 activity; potential alternative to traditional NSAIDs
AntimicrobialEffective against various bacterial strains; potential for antibiotic development
AntioxidantProtects against oxidative stress; implications for chronic disease prevention

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Weight Key Properties
This compound Chloroethyl Methyl ~186.6 (calc.) Lipophilic; reactive chloroethyl group
2-(Diethylamino)-6-methylpyrimidin-4-ol Diethylamino Methyl ~195.3 (calc.) Polar; metabolite of pirimiphos-methyl
2-(Allylthio)-6-methylpyrimidin-4-ol Allylthio Methyl ~198.3 (calc.) Moderate solubility; GHS-classified
2-(Benzimidazolylethylthio)-6-methylpyrimidin-4-ol Benzimidazolylethylthio Methyl ~316.4 (calc.) High molecular weight; pharmacological interest
5-(2-Chlorobenzyl)-2-(quinazolinylamino)-6-methylpyrimidin-4-ol Quinazolinylamino Chlorobenzyl + Methyl 421.89 Bulky substituents; potential kinase inhibition

Key Observations:

  • Lipophilicity vs. Polarity: The chloroethyl group in the target compound enhances lipophilicity compared to the polar diethylamino group in 2-(diethylamino)-6-methylpyrimidin-4-ol (DEAMPY), a metabolite of the insecticide pirimiphos-methyl .
  • Reactivity: The chloroethyl group may act as an alkylating agent, akin to nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which exhibit anticancer activity via DNA crosslinking . In contrast, the allylthio group in 2-(allylthio)-6-methylpyrimidin-4-ol confers different reactivity, with safety profiles documented under GHS guidelines .

Biological Activity

2-(1-Chloroethyl)-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound's structure, featuring a chloroethyl group, suggests possible mechanisms of action related to DNA alkylation and antiproliferative effects. This article compiles various studies and findings regarding the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound is characterized by:

  • A pyrimidine ring,
  • A chloroethyl substituent at the C-2 position,
  • A methyl group at the C-6 position.

This configuration is significant for its biological activity, particularly in its interaction with cellular components.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve DNA alkylation, which can lead to cell cycle arrest and apoptosis.

Case Studies

  • In Vitro Testing : In a study evaluating the antiproliferative effects of various pyrimidine derivatives, this compound was tested against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity at concentrations lower than 10 µM, indicating its potential as an effective anticancer agent .
  • Mechanisms of Action : The presence of the chloroethyl group is hypothesized to facilitate DNA damage through alkylation. This mechanism is supported by findings that compounds with similar structures have been shown to cause G2/M phase arrest in cancer cells, leading to apoptosis .

Comparative Biological Activity

A comparative analysis with other pyrimidine derivatives reveals that this compound exhibits unique biological profiles. For instance:

CompoundIC50 (µM)Cell Line TestedMechanism of Action
This compound<10HeLaDNA alkylation
5-(2-chloroethyl)-2,4-dichloropyrimidine4.24Various tumor cellsAntimetabolic and alkylating agent
5-Fluorouracil~20Colorectal cancerAntimetabolite

This table illustrates that while other compounds may have comparable activities, the specific structure of this compound confers distinct advantages in terms of potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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